molecular formula C7H6FNO3 B128867 1-Fluoro-2-methoxy-3-nitrobenzene CAS No. 484-94-6

1-Fluoro-2-methoxy-3-nitrobenzene

Cat. No. B128867
CAS RN: 484-94-6
M. Wt: 171.13 g/mol
InChI Key: RVPBBFKWSJLAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Fluoro-2-methoxy-3-nitrobenzene is a fluorinated nitrobenzene derivative with a methoxy group. It is structurally related to various other nitrobenzene derivatives that have been studied for their unique properties and potential applications in different fields of chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from 2-fluoro-1,4-dimethoxybenzene with nitric acid, yielding a 90% success rate, and its structure was confirmed by X-ray crystallography and other spectroscopic methods . Similarly, 3-Fluoro-4-nitrophenol was synthesized from 2,4-difluoronitrobenzene through methoxylation and demethylation, with a total yield of 38.7% and a purity of 99.5% . These methods could potentially be adapted for the synthesis of 1-Fluoro-2-methoxy-3-nitrobenzene.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde was found to have planar and parallel benzaldehyde and nitroaniline fragments . X-ray crystallography was used to confirm the structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene . These studies provide insights into the molecular arrangements that could be expected for 1-Fluoro-2-methoxy-3-nitrobenzene.

Chemical Reactions Analysis

The reactivity of nitrobenzene derivatives can vary significantly. For instance, the SNAr reaction of 3-fluoro-4-chloronitrobenzene with different nucleophiles showed a preference for substitution of the chlorine atom, but with harder nucleophiles like methoxide anion, the substitution of a fluorine atom became apparent . This suggests that 1-Fluoro-2-methoxy-3-nitrobenzene could also undergo nucleophilic aromatic substitution reactions, potentially influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

Physical and Chemical Properties Analysis

The physical properties of nitrobenzene derivatives can be quite diverse. Some homologs of substituted nitrobenzenes exhibit smectic properties, with smectic A and B phases characterized by X-ray diffraction . The thermal properties of these compounds are also of interest, as they can influence their liquid-crystalline behavior . The chemical properties, such as acidity and reactivity, can be inferred from studies on similar compounds, like the dehydrophenoxy anion formed from methoxybenzene . These properties are crucial for understanding the behavior of 1-Fluoro-2-methoxy-3-nitrobenzene in various chemical environments.

Scientific Research Applications

Synthesis and Characterization

1-Fluoro-2-methoxy-3-nitrobenzene has been a subject of interest in synthetic chemistry. For instance, a related compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, was synthesized with a high yield, and its structure was confirmed through various techniques like X-ray crystallography, NMR, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).

Molecular Geometry and Rotational Barriers

The molecular geometries and internal rotational barriers of aromatic nitro compounds, including 1-fluoro-2-nitrobenzene, have been studied using density functional theory. These studies provide insights into the structural deformations and distortions unique to these compounds (Chen & Chieh, 2002).

Reaction Mechanisms

Research has focused on understanding the reaction mechanisms involving compounds like 1-fluoro-2-methoxy-3-nitrobenzene. For example, the synthesis and characterization of related compounds provide insights into electrophilic aromatic substitution reactions (Banks, Besheesh, Fraenk, & Klapötke, 2003).

Intermolecular Interactions

Studies on molecular ordering of smectogenic compounds, which are similar in structure to 1-fluoro-2-methoxy-3-nitrobenzene, contribute to understanding their intermolecular interactions and phase transition behaviors (Ojha & Pisipati, 2003).

Substitution Reactions

Research on the substitution reactions of fluoronitrobenzenes, which are structurally related to 1-fluoro-2-methoxy-3-nitrobenzene, helps in understanding the selectivity and reaction dynamics of such compounds (Cima, Biggi, & Pietra, 1973).

Antioxidant Studies

The synthesis of complexes involving 1-fluoro-2-nitrobenzene, closely related to 1-fluoro-2-methoxy-3-nitrobenzene, has been explored for their potential antioxidant activities, highlighting the compound's relevance in biological applications (Keypour, Mahmoudabadi, Shooshtari, Bayat, Soltani, Karamian, & Moazzami Farida, 2020).

Safety And Hazards

“1-Fluoro-2-methoxy-3-nitrobenzene” may be toxic if swallowed or inhaled, and may cause skin and eye irritation . It may also cause damage to organs through prolonged or repeated exposure . Proper safety measures should be taken when handling this compound .

Future Directions

The future directions for the study and use of “1-Fluoro-2-methoxy-3-nitrobenzene” could involve further exploration of its synthesis, reactions, and properties. This could include the development of new synthesis methods, the investigation of new reactions, and the study of its physical and chemical properties under various conditions .

properties

IUPAC Name

1-fluoro-2-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPBBFKWSJLAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344657
Record name 2-fluoro-6-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-methoxy-3-nitrobenzene

CAS RN

484-94-6
Record name 2-fluoro-6-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-6-nitrophenol (10.0 g, 63.6 mmol) in DMF (25.0 mL) was charged with methyl iodide (5.94 mL, 95.5 mmol) and potassium carbonate (13.2 g, 95.5 mmol). The reaction mixture was stirred at rt for 16 h. The reaction was quenched with water (30 mL) and extracted with EtOAc (30 mL). The organic layer was washed with water (25 mL), washed with Brine (25 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield a brown oil, 11.0 g (101% yield). 1H NMR (CDCl3, 400 MHz): δ=4.08 (d, J=2.02 Hz, 3 H), 7.14 (td, J=8.34, 4.80 Hz, 1 H), 7.35 (ddd, J=10.74, 8.34, 1.64 Hz, 1 H), 7.58 (dt, J=8.27, 1.55 Hz, 1 H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.94 mL
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Potassium carbonate (59.25 g, 0.43 mol) is added slowly to a solution of dimethylformamide (200 mL) containing 2-fluoro-6-nitrophenol (10, 33.63 g, 0.21 mol) and dimethylsulfate (41.0 mL, 0.43 mol) at room temperature. The orange mixture is stirred at 80° C. for 6 h. The resulting yellow mixture is cooled to room temperature, diluted with water (500 mL), and extracted with hexanes (3×500 mL). The combined organic extracts are dried over magnesium sulfate and evaporated under reduced pressure to give 1-fluoro-2-methoxy-3-nitrobenzene as a yellow oil. This product is of sufficient purity (≧95% by NMR spectroscopy) to use directly in the next synthetic step. 1H NMR (CDCl3): δ 4.08 (d, JH-F=2.0 Hz, 3H, OCH3), 7.13 (apparent t of d, JH-H=8.5 Hz, JH-F=5.0 Hz, 1H, H-5), 7.34 (d, JH-F=10.5 Hz, JH-H=8.5 Hz, JH-H=1.5 Hz, 1H, H-6), 7.58 (d of apparent t, JH-H=8.5 Hz, JH-H=1.5 Hz, JH-F=1.5 Hz, 1H, H-4). 19F{1H} NMR (CDCl3): 8-126.7 (s). 13C{1H} NMR (CDCl3): δ 62.6 (d, JC-F=5.5 Hz, OCH3), 120.2 (d, JC-F=3.5 Hz, C-4), 121.1 (d, JC-F=19.5 Hz, C-6), 123.2 (d, JC-F=8.0 Hz, C-5), 142.2 (d, JC-F=14.5 Hz, C-2), 144.8 (br, C-3), 156.2 (d, JC-F=251.5 Hz, C-1). LCMS m/z calcd for C7H6FNO3 ([M]+) 171. Found 183 ([M−CH2O+H+ CH3CN]+, 26%), 183 ([M-CH2O+H]+, 100%).
Quantity
59.25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
33.63 g
Type
reactant
Reaction Step Two
Quantity
41 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

MeI (27.1 g, 191 mmol) was added dropwise to the suspension of 2-fluoro-6-nitrophenol (25.0 g, 159 mmol) and K2CO3 (44.0 g, 318 mmol) in 200 mL of DMF. The mixture was stirred overnight at 25° C. then warmed to 60° C. and stirred for 3 hours. The mixture was diluted with 1 L of EtOAc and washed with water (3×100 mL) and brine (100 mL), dried over anhydrous Na2SO4 and concentrated to afford the title compound.
Name
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-2-methoxy-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-2-methoxy-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Fluoro-2-methoxy-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Fluoro-2-methoxy-3-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Fluoro-2-methoxy-3-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Fluoro-2-methoxy-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.